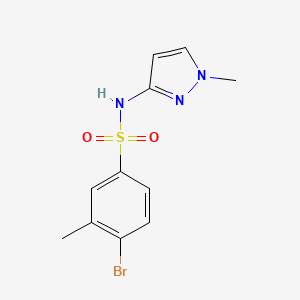

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Descripción

4-Bromo-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at the 4-position, a methyl group at the 3-position of the benzene ring, and a 1-methyl-1H-pyrazol-3-yl moiety attached via the sulfonamide nitrogen.

Propiedades

Fórmula molecular |

C11H12BrN3O2S |

|---|---|

Peso molecular |

330.20 g/mol |

Nombre IUPAC |

4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14) |

Clave InChI |

LBILSDCBIZLNJH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.

Comparación Con Compuestos Similares

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, )

- Key Differences :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine heterocycle and fluorinated chromenone moiety, enhancing π-π stacking and metabolic stability. The fluorine atoms introduce electronegative effects distinct from bromine.

- Similarities :

Physical and Spectroscopic Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound (hypothesized) | ~180–190 (est.) | – |

| Compound 16 () | 200–201 | |

| Example 53 () | 175–178 |

- The higher melting point of Compound 16 may arise from its rigid tetrahydroindole ring and intermolecular hydrogen bonding via NH/NH2 groups.

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR :

- Compound 16 displays aromatic protons at δ 7.44–8.07 ppm, while the methyl groups (δ 1.09 and 2.26 ppm) highlight substituent effects. The target compound’s pyrazole methyl (δ ~3.0–3.5 ppm) and bromine-induced deshielding would differ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.